
N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide, also known as BBP or BBP-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzoxazole derivatives, which are known for their diverse biological activities. BBP-1 has been shown to possess unique properties that make it an attractive candidate for a variety of research applications.
科学的研究の応用
Antiviral Applications
One study highlights the discovery of a compound similar to N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide, identified as a potent inhibitor of Zika virus replication. This compound, through high-throughput screening, was found to suppress RNA replication by preventing the formation of the membranous replication compartment, indicating a novel approach to antiviral therapy against Zika virus (Riva et al., 2021).
Chemical Synthesis and Functionalization
Research into the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones using gem-difluoroenamides as precursors showcases the versatility of benzoxazole derivatives in heterocyclic synthesis. This process leverages the unique electrophilic reactivity conferred by fluorine atoms, demonstrating the compound's utility in producing novel structural units (Meiresonne et al., 2015).
Enaminone-based Syntheses
Another study explores the chemistry of enaminones, highlighting their role as intermediates in synthesizing indolizidine and quinolizidine alkaloids, among other bioactive compounds. This research underscores the importance of enaminones derived from compounds like this compound in natural product synthesis and the development of new methodologies for constructing complex molecular architectures (Seki & Georg, 2014).
Fluorescent Chemosensors
A specific application in the development of fluorescent chemosensors for detecting cobalt(II) ions in living cells was identified. A compound structurally related to this compound was synthesized and characterized, showcasing its potential for trace-level detection of Co2+ ions with high selectivity and sensitivity. This development demonstrates the compound's utility in environmental monitoring and biomedical research (Liu et al., 2019).
特性
IUPAC Name |
N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-5-6-14-16-11-8-7-10(9-12(11)18-14)15-13(17)4-2/h4,7-9H,2-3,5-6H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYKMQDDVSHGMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)
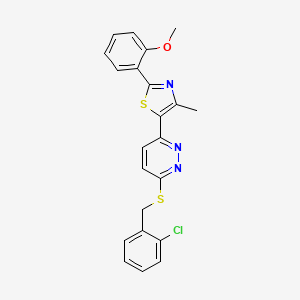
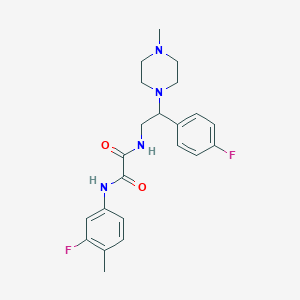
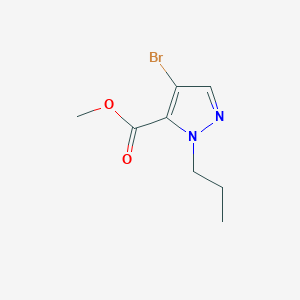
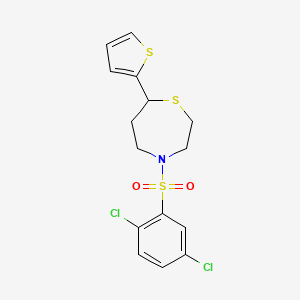
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)
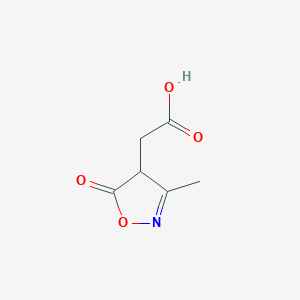
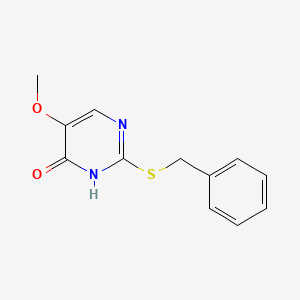


![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)
